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Compound of Interest

Compound Name: 1H-Pyrazole-4-propanamine

Cat. No.: B1206169 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the available chemical and

structural information for 1H-Pyrazole-4-propanamine, also known as 3-(1H-pyrazol-4-

yl)propan-1-amine. While specific experimental data for this exact molecule is limited in publicly

accessible literature, this document compiles computed data and contextual information

derived from closely related pyrazole derivatives to offer valuable insights for research and

development.

Core Chemical Properties and Structure
1H-Pyrazole-4-propanamine belongs to the pyrazole class of heterocyclic compounds, which

are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms.

The propanamine substituent at the 4-position of the pyrazole ring imparts specific

physicochemical characteristics relevant to its potential applications in medicinal chemistry and

materials science.

Structural Information
The structural identity of 1H-Pyrazole-4-propanamine is defined by the following identifiers:

IUPAC Name: 3-(1H-pyrazol-4-yl)propan-1-amine

Molecular Formula: C₆H₁₁N₃
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Canonical SMILES: C1=CN(C=C1CCCN)N

InChI Key: InChIKey=SRHIOMAWWIRJCB-UHFFFAOYSA-N

Physicochemical Data
Quantitative physicochemical data for 1H-Pyrazole-4-propanamine is primarily based on

computational predictions. The following table summarizes these properties. It is crucial to note

the absence of experimentally determined values for properties such as melting and boiling

points in the available literature.

Property Value Source

Molecular Weight 125.17 g/mol Computed

XLogP3 -0.6 Computed

Hydrogen Bond Donor Count 2 Computed

Hydrogen Bond Acceptor

Count
3 Computed

Rotatable Bond Count 3 Computed

Exact Mass 125.09530 g/mol Computed

Monoisotopic Mass 125.09530 g/mol Computed

Topological Polar Surface Area 54.7 Å² Computed

Heavy Atom Count 9 Computed

Complexity 103 Computed

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1H-Pyrazole-4-
propanamine is not readily available, the general synthesis of N-substituted pyrazoles

provides a foundational methodology. These syntheses often involve the reaction of a primary

amine with a β-diketo compound or a derivative.
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A plausible synthetic route, based on established pyrazole synthesis, could involve the

following conceptual steps. This should be considered a general guideline requiring

experimental optimization.

Conceptual Synthetic Workflow
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Conceptual Synthesis of 1H-Pyrazole-4-propanamine

Starting Materials

Step 1: Pyrazole Ring Formation

Intermediate

Step 2: Conversion to Amine

Final Product

4,4-Dimethoxy-1,1,1-trifluorobutan-2-one

Condensation

3-Aminopropanol

3-(1H-pyrazol-4-yl)propan-1-ol

Mesylation

Azide Substitution

Reduction

1H-Pyrazole-4-propanamine

Click to download full resolution via product page

A conceptual workflow for the synthesis of 1H-Pyrazole-4-propanamine.
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Methodology Outline:

Pyrazole Ring Formation: The synthesis would likely begin with the condensation of a

suitable 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.

Functional Group Interconversion: The resulting pyrazole intermediate, likely bearing a

precursor to the propanamine side chain (e.g., a propanol or nitrile group), would then

undergo functional group transformations. For instance, a hydroxyl group could be converted

to a leaving group, followed by nucleophilic substitution with an amine source, or a nitrile

could be reduced to the primary amine.

Biological Activity and Signaling Pathways
Specific biological activities and signaling pathway interactions for 1H-Pyrazole-4-
propanamine have not been extensively documented. However, the pyrazole scaffold is a

well-established pharmacophore present in numerous biologically active compounds.[1][2][3][4]

[5] Pyrazole derivatives have been reported to exhibit a wide range of activities, including but

not limited to:

Anti-inflammatory

Anticancer

Antimicrobial

Antiviral

Analgesic

The propanamine side chain introduces a basic nitrogen atom, which can be crucial for

interactions with biological targets such as enzymes and receptors through hydrogen bonding

and ionic interactions.

General Mechanism of Action for Pyrazole Derivatives
The diverse biological effects of pyrazole derivatives stem from their ability to interact with

various biological targets. A generalized logical relationship for their mechanism of action is

depicted below.
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Generalized Mechanism of Action for Pyrazole Derivatives

Pyrazole Derivative

Binding Interaction

Biological Target

Modulation of Target Activity

Cellular Response

Physiological Effect

Click to download full resolution via product page

Logical flow of pyrazole derivative bioactivity.

This diagram illustrates that a pyrazole derivative interacts with a specific biological target (e.g.,

an enzyme or receptor), leading to a modulation of its activity. This, in turn, elicits a cellular

response, which ultimately results in a physiological effect. The specific nature of these steps

would be highly dependent on the exact structure of the pyrazole derivative and its biological

target.

Conclusion
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1H-Pyrazole-4-propanamine represents a valuable, yet under-characterized, chemical entity.

The provided computational data offers a foundational understanding of its physicochemical

properties. While specific experimental details are sparse, the rich chemistry and diverse

biological activities of the broader pyrazole class suggest that this compound could be a

promising scaffold for further investigation in drug discovery and materials science.

Researchers are encouraged to undertake experimental validation of the computed properties

and to explore the synthetic and biological potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1206169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

